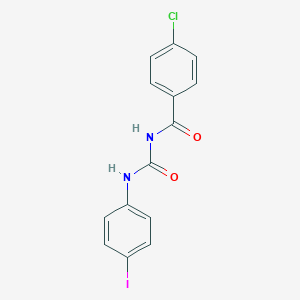
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used as a tool to investigate the mechanism of action of various biological processes. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is not fully understood, but it is believed to act by binding to specific biomolecules and altering their function. It is known to bind to proteins such as histones, which are involved in the regulation of gene expression. It is also known to bind to DNA and RNA, which are involved in the storage and transmission of genetic information.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide have been extensively studied. It is known to alter the function of various biomolecules, including proteins, DNA, and RNA. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, it also has some limitations. It may not be suitable for certain experiments due to its specific binding properties. It may also have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to use it as a tool to study the structure and function of various biomolecules, such as proteins and nucleic acids. Additionally, it could be used to investigate the role of epigenetic modifications in various biological processes. Finally, it could be used to develop new methods for the diagnosis and treatment of diseases.
Métodos De Síntesis
4-chloro-N-((4-iodophenyl)carbamoyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has various applications in scientific research. It is commonly used as a probe to investigate the mechanism of action of various biological processes. For example, it has been used to study the binding of proteins to DNA and RNA, the regulation of gene expression, and the activation of enzymes. It is also used as a tool to investigate the structure and function of various biomolecules.
Propiedades
Fórmula molecular |
C14H10ClIN2O2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20) |
Clave InChI |
JATNELXDFIFWCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B284290.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)